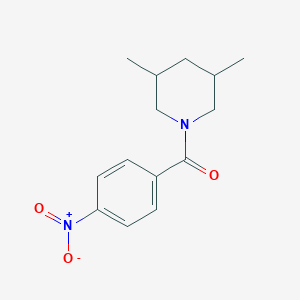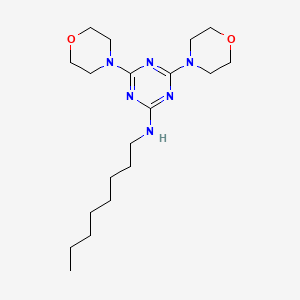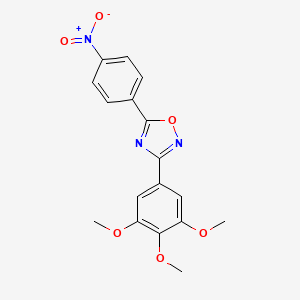![molecular formula C16H16Cl2N2O3 B4965914 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is commonly referred to as AZD by researchers. The compound has a complex structure and its synthesis requires specialized knowledge and equipment. In
作用機序
The mechanism of action of AZD is complex and involves several pathways. It primarily targets the mitotic spindle, which is essential for cell division. AZD binds to a protein called tubulin, which is a component of the mitotic spindle. This prevents the spindle from functioning properly, leading to cell cycle arrest and eventually cell death. AZD also induces apoptosis in cancer cells by activating certain enzymes that are involved in the process.
Biochemical and Physiological Effects
AZD has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function in animal models of Alzheimer's disease. AZD has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of AZD is its potential as a new cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. AZD also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease. However, there are limitations to its use in lab experiments. The synthesis of AZD is complex and requires specialized knowledge and equipment. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the study of AZD. One area of research is the development of new cancer therapies based on AZD. Researchers are also studying the potential use of AZD in the treatment of other diseases, such as inflammatory disorders. Another area of research is the optimization of the synthesis method for AZD, which could make it more accessible for researchers. Finally, researchers are studying the mechanism of action of AZD in more detail to better understand its potential applications.
合成法
The synthesis of AZD involves several steps. First, 2-amino-5,6-dichloro-1H-isoindole-1,3(2H)-dione is reacted with 1-bromohexane to form 2-(1-bromohexylamino)-5,6-dichloro-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with sodium hydride and 2-oxoethyl bromide to form 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione. The final product is purified using column chromatography.
科学的研究の応用
AZD has potential applications in several areas of scientific research. One of the most promising areas is cancer research. AZD has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting the mitotic spindle, which is essential for cell division. AZD has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
AZD has also been studied for its potential use in the treatment of neurological disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the production of beta-amyloid, a protein that is associated with Alzheimer's disease. AZD has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-5,6-dichloroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-12-7-10-11(8-13(12)18)16(23)20(15(10)22)9-14(21)19-5-3-1-2-4-6-19/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDDJPOOWULGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)

![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)

